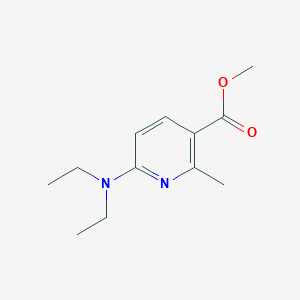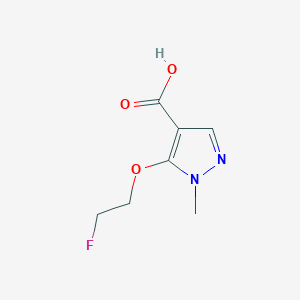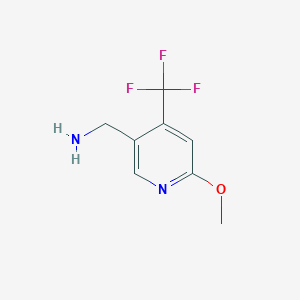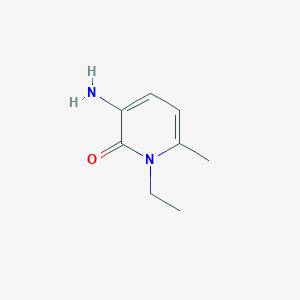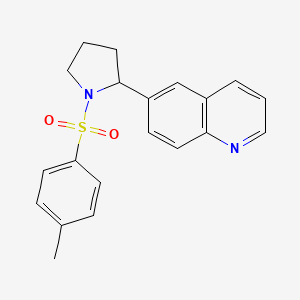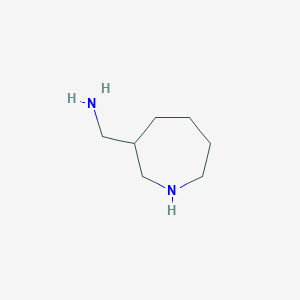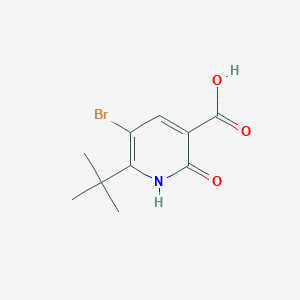![molecular formula C14H15N3O B13001965 3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13001965.png)
3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyrimidine ring. The presence of a benzyl group at the 3-position and a tetrahydropyrido moiety makes it a unique and interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzyl-substituted pyridine derivative with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium methoxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as:
Preparation of Intermediates: Synthesis of benzyl-substituted pyridine and pyrimidine intermediates.
Cyclization Reaction: Condensation and cyclization of intermediates under controlled temperature and pressure.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation Products: N-oxides.
Reduction Products: Reduced derivatives with hydrogenated rings.
Substitution Products: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology:
Enzyme Inhibition: Investigated for its potential as an inhibitor of various enzymes, including kinases and proteases.
Antimicrobial Activity: Studied for its antimicrobial properties against bacteria and fungi.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. For example, as a kinase inhibitor, it may prevent the phosphorylation of target proteins, leading to the disruption of signaling pathways essential for cell growth and proliferation.
Comparación Con Compuestos Similares
- 4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the pyrido[4,3-d]pyrimidine ring can significantly affect the chemical and biological properties of these compounds.
- Unique Features: 3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to the presence of a benzyl group at the 3-position, which may enhance its binding affinity to certain molecular targets and improve its pharmacological profile.
- Biological Activity: The specific substitution pattern in this compound may result in distinct biological activities compared to its analogs, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
3-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H15N3O/c18-14-12-8-15-7-6-13(12)16-10-17(14)9-11-4-2-1-3-5-11/h1-5,10,15H,6-9H2 |
Clave InChI |
OVONWSREUUOPIU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1N=CN(C2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


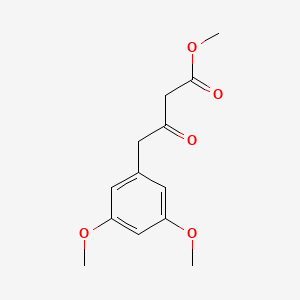
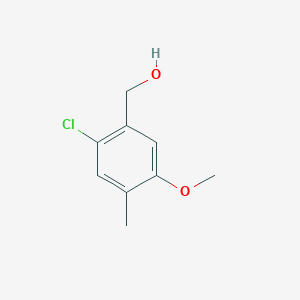
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B13001901.png)

